molecular formula C28H31N3O4 B4023468 N~1~-benzyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide

N~1~-benzyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide

Cat. No. B4023468
M. Wt: 473.6 g/mol
InChI Key: VVWWBSYDVRYYOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex benzoyl- and methoxybenzoyl-derivatives typically involves multi-step reactions. For example, the Ugi reaction followed by treatments with sodium ethoxide can produce cyclic dipeptidyl ureas with similar structural motifs (Sañudo et al., 2006). This method showcases the potential approach to synthesizing the target compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The crystal and molecular structure analysis of related compounds provides insights into their geometric and electronic configurations. For instance, benzamide derivatives have been analyzed for their molecular conformations and modes of supramolecular aggregation, revealing varied structural motifs depending on substituents (Sagar et al., 2018). Such studies underscore the importance of X-ray crystallography in understanding the molecular structure of complex organic molecules.

Chemical Reactions and Properties

Benzoyl- and methoxybenzoyl-derivatives participate in diverse chemical reactions, demonstrating a range of reactivities and transformations. For example, the reactivity towards nucleophiles or electrophiles, and the susceptibility to hydrolysis or oxidation, can be influenced by the electronic effects of the benzoyl and methoxy groups (Koppel et al., 1993). These properties are crucial for designing synthetic routes and understanding the stability of the target compound.

Physical Properties Analysis

The physical properties of benzoyl- and methoxybenzoyl-derivatives, such as melting points, solubility in various solvents, and crystalline forms, are influenced by their molecular structures. Studies on similar compounds reveal the impact of substituents on these physical properties, providing a basis for predicting the behavior of the target compound under different conditions (Matsunaga et al., 1990).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal for understanding the compound's applications and interactions. For instance, the acidity of benzoylcarbamates has been extensively studied, highlighting the role of substituents in determining pKa values and reactivity in the Mitsunobu reaction (Koppel et al., 1993). These insights are valuable for anticipating the reactivity of the target compound in synthetic and analytical applications.

properties

IUPAC Name

N-[1-(benzylamino)-3-methyl-1-oxopentan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4/c1-4-19(2)25(28(34)29-18-20-10-6-5-7-11-20)31-27(33)23-12-8-9-13-24(23)30-26(32)21-14-16-22(35-3)17-15-21/h5-17,19,25H,4,18H2,1-3H3,(H,29,34)(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWWBSYDVRYYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-{1-[(Benzylamino)carbonyl]-2-methylbutyl}-2-[(4-methoxybenzoyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-benzyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide
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N~1~-benzyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide
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N~1~-benzyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide

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